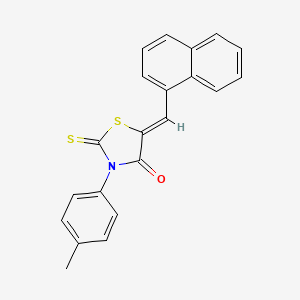
3,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzamide is a chemical compound that has gained significant attention in recent times due to its potential use in scientific research. This compound is a derivative of benzamide and has been synthesized using various methods. The compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 3,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and receptors in the body. For example, it has been reported to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Inhibition of COX-2 can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzamide has various biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been reported to have anti-inflammatory properties, which can reduce inflammation and pain. It has also been reported to have neuroprotective properties, which can protect neurons from damage.
実験室実験の利点と制限
One of the major advantages of using 3,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzamide in lab experiments is its potential use in cancer research and Alzheimer's disease research. Its anticancer and neuroprotective properties make it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is its limited availability. The compound is not readily available commercially, and its synthesis requires specific expertise and equipment.
将来の方向性
There are several future directions for the research of 3,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzamide. One potential direction is the development of new synthesis methods that can yield the compound in higher yields and with greater ease. Additionally, further research is needed to fully understand the mechanism of action of the compound. This can lead to the development of new drugs that can target specific enzymes and receptors in the body. Finally, more studies are needed to investigate the potential use of this compound in other scientific research applications, such as in the treatment of other neurodegenerative diseases.
合成法
The synthesis of 3,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzamide has been reported using various methods. One such method involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-methoxy-1-methylethylamine in the presence of a base. Another method involves the reaction of 3,4-dimethoxybenzoic acid with 2-methoxy-1-methylethylamine in the presence of a condensing agent. Both methods have been reported to yield the desired compound in good yields.
科学的研究の応用
3,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzamide has shown potential use in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of various cancer cell lines. It has also been reported to induce apoptosis in cancer cells. Additionally, this compound has shown potential use in the treatment of Alzheimer's disease. Studies have shown that it can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which can improve cognitive function.
特性
IUPAC Name |
3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9(8-16-2)14-13(15)10-5-6-11(17-3)12(7-10)18-4/h5-7,9H,8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXVPFIKUILCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5120618.png)
![2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120623.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B5120637.png)
![2-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5120640.png)
![1,3-dimethyl-5-{1-[(4-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120645.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5120653.png)

![4-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5120661.png)
![N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5120664.png)
![N,N-diethyl-N'-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5120680.png)

![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5120724.png)
![N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide](/img/structure/B5120729.png)